molecular formula C24H20ClFN2O4 B2931169 7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533879-50-4

7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2931169
CAS RN: 533879-50-4
M. Wt: 454.88
InChI Key: OAEMAUPHDPKRKT-UHFFFAOYSA-N
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Description

7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C24H20ClFN2O4 and its molecular weight is 454.88. The purity is usually 95%.
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Scientific Research Applications

Hydrolysis and Conversion Mechanisms

Shen K. Yang (1998) studied the hydrolysis and conversion mechanisms of a related compound, diazepam, and its derivatives in different pH solutions. This research provides insights into the chemical behavior of similar benzodiazepine compounds like 7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, particularly in various pH environments (Yang, 1998).

Synthesis and Spectral Determination

E. Cortéas et al. (2004) developed an efficient synthesis method for derivatives of a similar compound, providing a potential pathway for synthesizing variants of 7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one. This research is crucial for understanding the synthesis and spectral properties of such compounds (Cortéas et al., 2004).

Pharmacological Potential

Yan Liu et al. (2018) studied derivatives of a related benzodiazepine compound for potential pharmacological applications, specifically as analgesics modulating for the Transient receptor potential vanilloid 1 (TRPV1). This research might suggest possible pharmacological applications for 7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (Liu et al., 2018).

Synthesis and Anticonvulsant Activity

B. Narayana et al. (2006) synthesized novel benzodiazepines with significant anticonvulsant activity, suggesting a potential application area for similar compounds like 7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in treating seizures or related neurological disorders (Narayana et al., 2006).

properties

IUPAC Name

7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O4/c1-31-18-9-15(10-19(12-18)32-2)24(30)28-13-22(29)27-21-8-5-16(25)11-20(21)23(28)14-3-6-17(26)7-4-14/h3-12,23H,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEMAUPHDPKRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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